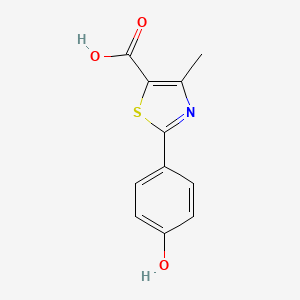

2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6-9(11(14)15)16-10(12-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKFNCWXDMYKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428322 | |

| Record name | 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-78-6 | |

| Record name | 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Biochemical Research

Proteomics : The compound is used in proteomics research due to its biochemical properties that facilitate protein interactions and modifications. It serves as a valuable reagent in studies aimed at understanding protein functions and structures. Its ability to influence protein stability and activity makes it a critical component in experimental setups involving enzyme assays and protein purification processes .

Case Study : In a study focusing on the inhibition of specific enzymes, 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid was shown to modulate enzyme activity effectively, providing insights into its role as a potential therapeutic agent. This highlights its importance in drug discovery and development.

Pesticide Development : Emerging research suggests that this compound may have applications in agricultural science, particularly in the development of environmentally friendly pesticides. Its biochemical properties can be harnessed to create compounds that target specific pests while minimizing impact on non-target organisms.

| Application Area | Potential Impact |

|---|---|

| Pesticide Formulation | Targeted pest control |

| Environmental Safety | Reduced toxicity to non-target species |

Material Science

Polymer Chemistry : The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in various applications, including coatings and adhesives. Its incorporation can improve thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzyme function, leading to cell death. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Key Thiazole-5-carboxylic Acid Derivatives and Their Properties

Physicochemical and Pharmacokinetic Properties

Solubility :

Stability :

- The hydroxyl group in the target compound increases susceptibility to oxidation, requiring stabilization in formulations. In contrast, ethyl ester prodrugs (e.g., ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) hydrolyze in vivo to active carboxylic acids, prolonging therapeutic effects .

Biological Activity

2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazole derivatives known for their pharmacological potential, including anti-inflammatory, antioxidant, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure contributes to its biological activity through various mechanisms, particularly due to the presence of hydroxyl and carboxylic functional groups.

Antioxidant Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. For instance, in an animal model study, administration of a related thiazole derivative resulted in increased levels of glutathione (GSH) and catalase (CAT), while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. A notable study highlighted that treatment with these compounds led to a decrease in serum levels of inflammatory markers such as TNF-alpha and IL-6 in diabetic rats .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. For example, derivatives similar to this compound have been tested against various bacterial strains. One study reported minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria, indicating strong antimicrobial efficacy .

Study on Diabetes Mellitus

In a significant study involving streptozotocin-induced diabetic rats, the administration of a thiazole derivative resulted in the normalization of hyperglycemia and improved insulin sensitivity. The compound helped restore normal lipid profiles and reduced oxidative stress markers, showcasing its potential as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) .

Anticancer Potential

Another area of interest is the anticancer activity of thiazole derivatives. In vitro studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value less than 10 µg/mL against several cancer types, suggesting potential for further development as an anticancer agent .

Comparative Analysis of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.